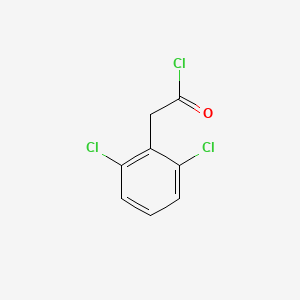![molecular formula C26H20FN5O3S B3006368 N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888451-45-4](/img/structure/B3006368.png)
N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide compounds with diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions and starting materials. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Another study reported the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides through a Beckmann rearrangement followed by trifluoroacetylation, which were evaluated for antiplasmodial properties . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR, IR, and X-ray diffraction, revealing its monoclinic space group and other structural parameters . This information is essential for understanding the interaction of such compounds with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions. The synthesis of N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], involves direct fluorination and can act as electrophilic fluorinating agents . These reactions are indicative of the reactivity of the acetamide moiety and its derivatives, which could be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the synthesis of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents showed that certain substitutions can lead to promising antibacterial and antifungal activities . These properties are likely to be important for the compound "N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" as well.
科学的研究の応用
Synthesis and Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound to investigate their anti-inflammatory activity. Eight derivatives were created and tested, with some showing significant anti-inflammatory effects. This research highlights the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antiplasmodial Properties and Molecular Docking
Mphahlele et al. (2017) prepared novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for in vitro antiplasmodial properties. This study also involved theoretical molecular docking to suggest a mode of action against the plasmodial parasite, demonstrating the compound's potential in malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).
Anticancer Screening
Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and screened them for cytotoxic activities against different cancer cell lines. The study found that certain derivatives presented powerful cytotoxic results against breast cancer, underscoring the relevance of such compounds in cancer research (Abu-Melha, 2021).
Antimicrobial Agents
Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for their antibacterial and antifungal activities. Some compounds showed promising activities, indicating the potential use of such structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3S/c1-15(33)28-16-10-12-17(13-11-16)29-22(34)14-36-26-31-23-18-6-2-4-8-20(18)30-24(23)25(35)32(26)21-9-5-3-7-19(21)27/h2-13,30H,14H2,1H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLSRQAHTRZSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

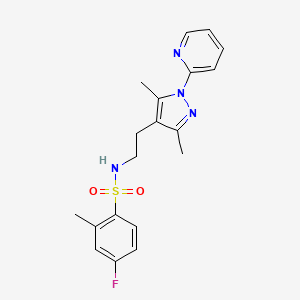

![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)
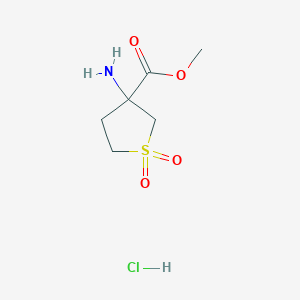
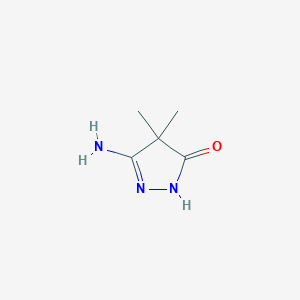

![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
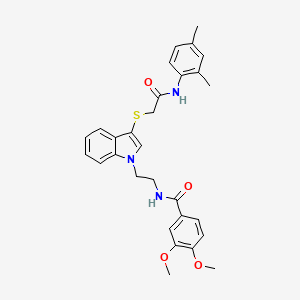
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)
